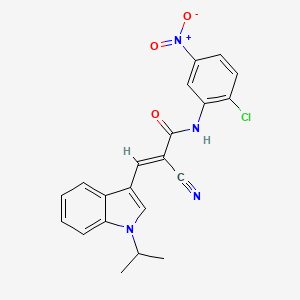
N-(2-chloro-5-nitrophenyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide
Übersicht
Beschreibung
N-(2-chloro-5-nitrophenyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide, also known as CNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNPA is a synthetic compound that can be synthesized using various methods.
Wirkmechanismus
N-(2-chloro-5-nitrophenyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide exerts its effects by inhibiting various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound binds to the active site of these enzymes, preventing them from breaking down their substrates. Additionally, this compound has been shown to inhibit the activity of various kinases, including JNK and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of acetylcholinesterase activity, and the inhibition of kinase activity. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-chloro-5-nitrophenyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide in lab experiments is its ability to inhibit various enzymes and kinases, making it a valuable tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize, making it accessible to researchers. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions related to N-(2-chloro-5-nitrophenyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide, including the development of more potent analogs, the investigation of its potential in treating other diseases, and the exploration of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and toxicity profile of this compound, which will be important for its potential clinical use.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-5-nitrophenyl)-2-cyano-3-(1-isopropyl-1H-indol-3-yl)acrylamide has shown potential in various scientific research applications, including cancer research, neuroscience, and drug discovery. This compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has shown promise in treating neurological disorders, such as Alzheimer's disease, by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.
Eigenschaften
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(1-propan-2-ylindol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-13(2)25-12-15(17-5-3-4-6-20(17)25)9-14(11-23)21(27)24-19-10-16(26(28)29)7-8-18(19)22/h3-10,12-13H,1-2H3,(H,24,27)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZIPXGNOKOKPU-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-methyl-4,8-bis(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B4658468.png)
![3,4-diethoxy-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4658475.png)
![3-bromo-N-(2-(2-furyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4658479.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-(2-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4658484.png)

![2-(2-furylmethyl)-6-(2-pyridinyl)-2,3,4,6-tetrahydro-1H-[1,3,5]triazino[1',2':3,4][1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4658496.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4658498.png)
![5,7-dimethyl-3-(2-methylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4658512.png)

![2-chloro-4-(5-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4658561.png)

![4-[ethyl(methylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B4658576.png)
![5-methyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4658579.png)